molecular formula C14H11FN2O B13685554 2-(3-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine

2-(3-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine

Cat. No.: B13685554
M. Wt: 242.25 g/mol
InChI Key: TZRDADSGSKIJJM-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine
  • 2-(3-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine
  • 2-(3-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine

Uniqueness

2-(3-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the fluorine atom at the 3-position of the phenyl ring enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development .

Biological Activity

2-(3-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine (referred to as "compound") is a member of the imidazo[1,2-a]pyridine family, which has garnered attention for its potential biological activities. This compound's structure incorporates a fluorine atom and a methoxy group, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and efficacy against various biological targets.

The synthesis of this compound typically involves palladium-catalyzed arylation methods. The compound's molecular formula is C14H12FN2OC_{14}H_{12}FN_2O with a molecular weight of 242.24 g/mol. The presence of the fluorine atom is believed to improve the compound's bioavailability and potency in biological systems.

Anticancer Activity

Recent studies have demonstrated that compounds within the imidazo[1,2-a]pyridine class exhibit notable anticancer properties. For instance, a study assessed various derivatives against human cancer cell lines such as HCT-116. The results indicated that many derivatives showed moderate activity with IC50 values below 20 µM, suggesting potential for further development as anticancer agents .

CompoundCell LineIC50 (µM)Mechanism
Compound AHCT-11615Apoptosis induction
Compound BMDA-MB-23112Bcl-2 inhibition
This compound HCT-116TBDTBD

The mechanism by which imidazo[1,2-a]pyridines exert their effects often involves interaction with key proteins involved in cell proliferation and survival. For example, the inhibition of the anti-apoptotic protein Bcl-2 has been identified as a significant pathway through which these compounds induce apoptosis in cancer cells .

Case Studies

  • Study on Trypanosoma brucei : A study investigated the effects of fluorinated imidazo[4,5-b]pyridine derivatives on Trypanosoma brucei, the causative agent of sleeping sickness. The fluorinated derivatives exhibited enhanced brain penetration and improved potency compared to their non-fluorinated counterparts . This suggests that similar modifications in this compound could lead to improved efficacy against central nervous system infections.
  • Antioxidant Properties : Another research highlighted the antioxidant capabilities of imidazo[1,2-a]pyridines. These compounds were shown to scavenge free radicals effectively and reduce oxidative stress markers in vitro . This activity is crucial for their potential use in neurodegenerative diseases where oxidative stress plays a significant role.

Properties

Molecular Formula

C14H11FN2O

Molecular Weight

242.25 g/mol

IUPAC Name

2-(3-fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11FN2O/c1-18-14-7-3-6-13-16-12(9-17(13)14)10-4-2-5-11(15)8-10/h2-9H,1H3

InChI Key

TZRDADSGSKIJJM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=NC(=CN21)C3=CC(=CC=C3)F

Origin of Product

United States

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